molecular formula C17H12ClN5O3 B11394021 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11394021
M. Wt: 369.8 g/mol
InChI Key: XQKYEGVGTNQURU-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, a chloro-nitrophenyl group, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chloro-Nitrophenyl Group:

    Formation of the Dihydropyrrolone Structure: The final step involves the cyclization of the intermediate compounds to form the dihydropyrrolone ring, which can be achieved through various cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the chloro and nitro groups, which may result in different chemical reactivity and biological activity.

    4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, which may affect its ability to participate in certain chemical reactions and interactions.

Uniqueness

The presence of the amino, chloro, and nitro groups in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to similar compounds

Properties

Molecular Formula

C17H12ClN5O3

Molecular Weight

369.8 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-chloro-3-nitrophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12ClN5O3/c18-10-6-5-9(7-13(10)23(25)26)22-8-14(24)15(16(22)19)17-20-11-3-1-2-4-12(11)21-17/h1-7,19,24H,8H2,(H,20,21)

InChI Key

XQKYEGVGTNQURU-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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